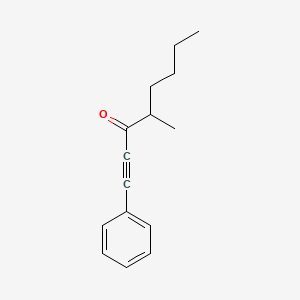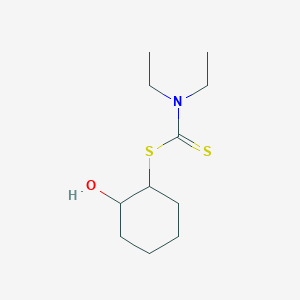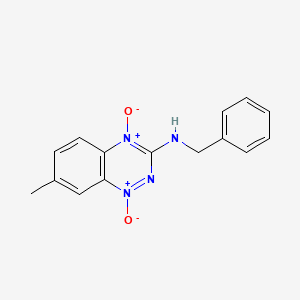
L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine is a peptide compound composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine does not contain these amino acids.
Reduction: Disulfide bonds in peptides can be reduced using agents like DTT (dithiothreitol), but this peptide lacks cysteine residues.
Substitution: Amino acid residues in peptides can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: DTT, TCEP (tris(2-carboxyethyl)phosphine).
Coupling Reagents: HBTU, DIC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
The primary products formed from these reactions are modified peptides with altered amino acid sequences or chemical structures, which can affect their biological activity and stability.
Applications De Recherche Scientifique
L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mécanisme D'action
The mechanism of action of L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins, thereby modulating signaling pathways and cellular functions. The exact molecular targets and pathways involved would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine is unique due to its specific sequence of amino acids, which determines its structure, stability, and biological activity. Compared to similar peptides, it may exhibit distinct binding affinities, stability profiles, and functional properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
918528-64-0 |
|---|---|
Formule moléculaire |
C36H64N8O12 |
Poids moléculaire |
800.9 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C36H64N8O12/c1-10-18(6)26(42-30(49)22-12-11-13-37-22)34(53)40-24(15-45)32(51)41-25(17(4)5)33(52)43-27(20(8)46)35(54)38-19(7)29(48)39-23(14-16(2)3)31(50)44-28(21(9)47)36(55)56/h16-28,37,45-47H,10-15H2,1-9H3,(H,38,54)(H,39,48)(H,40,53)(H,41,51)(H,42,49)(H,43,52)(H,44,50)(H,55,56)/t18-,19-,20+,21+,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
Clé InChI |
BVXMDGMOCHLPHX-KNTHKRQGSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]1CCCN1 |
SMILES canonique |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)


![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)

![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione](/img/structure/B14197993.png)
![4-[2-(Benzenesulfinyl)ethenyl]benzonitrile](/img/structure/B14197997.png)

![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)
![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)



